Glucagon-like peptide-1 (9-36) amide is a significant metabolite derived from glucagon-like peptide-1 (7-36) amide, primarily through the enzymatic action of dipeptidyl peptidase-IV. This compound plays a crucial role in glucose metabolism and has garnered attention for its potential therapeutic applications in managing diabetes and obesity.
Glucagon-like peptide-1 (9-36) amide is predominantly formed in vivo from glucagon-like peptide-1 (7-36) amide, which is secreted by the intestinal L-cells in response to food intake. It is found across various species, including humans, bovines, guinea pigs, mice, porcine, and rats. The cleavage of glucagon-like peptide-1 (7-36) amide by dipeptidyl peptidase-IV results in the truncation of the peptide, yielding glucagon-like peptide-1 (9-36) amide, which has distinct biological activities compared to its precursor .
The synthesis of glucagon-like peptide-1 (9-36) amide can be achieved through enzymatic cleavage of glucagon-like peptide-1 (7-36) amide using dipeptidyl peptidase-IV. This enzyme cleaves the N-terminal end of the peptide, resulting in the formation of glucagon-like peptide-1 (9-36) amide.
The molecular formula of glucagon-like peptide-1 (9-36) amide is , with a molecular weight of approximately 3089.44 g/mol. The sequence of this peptide includes a specific modification at Arg-28, resulting in a C-terminal amide structure .
Glucagon-like peptide-1 (9-36) amide features a truncated structure compared to its precursor. The absence of the first three amino acids significantly alters its biological activity. The structural formula indicates that it retains a complex arrangement typical of peptides, which is crucial for its interaction with receptors.
The technical data for glucagon-like peptide-1 (9-36) amide includes:
Glucagon-like peptide-1 (9-36) amide primarily undergoes metabolic reactions involving further cleavage by various peptidases. Its antagonistic action at the glucagon-like peptide-1 receptor may lead to downstream effects on glucose metabolism.
In studies involving hepatocytes, glucagon-like peptide-1 (9-36) amide has been shown to suppress hepatic glucose production under stimulated conditions without blocking its effects through known receptors .
The mechanism by which glucagon-like peptide-1 (9-36) amide exerts its effects involves several pathways:
Research indicates that administration of glucagon-like peptide-1 (9-36) amide can lead to significant reductions in hepatic glucose production during euglycemic clamp studies, particularly in obese individuals .
Glucagon-like peptide-1 (9-36) amide is typically stored at -20°C to maintain stability and prevent degradation. Its purity is generally ≥95%, as determined by high-performance liquid chromatography.
The compound exhibits properties characteristic of peptides:
Relevant analyses indicate that this metabolite's half-life varies significantly between species; for instance, it has a half-life of approximately 180 minutes in human hepatocytes .
Glucagon-like peptide-1 (9-36) amide has several potential applications in scientific research and medicine:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2